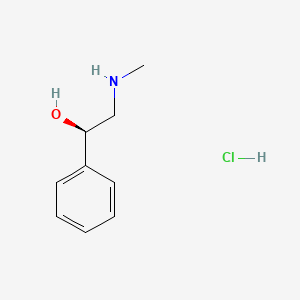

Halostachine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

142467-20-7 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

NPUGYWPZOLONFA-FVGYRXGTSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Halostachine Hydrochloride: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133), or N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, most notably Halostachys caspica.[1] Structurally analogous to sympathomimetic amines such as epinephrine (B1671497) and synephrine, halostachine has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive examination of the mechanism of action of halostachine hydrochloride, focusing on its interactions with adrenergic and trace amine-associated receptors. This document synthesizes available quantitative data, details established experimental protocols for its characterization, and presents its signaling pathways through diagrammatic representations to facilitate further research and development.

Receptor Interaction and Functional Activity

This compound primarily exerts its effects through its interaction with adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1). It functions as a partial agonist at several of these receptors.

Adrenergic Receptor Activity

Halostachine demonstrates partial agonism at α1-adrenergic and β2-adrenergic receptors. In vitro functional assays utilizing transfected cell lines have quantified its potency (EC50) and efficacy (Emax) at human α1-adrenergic receptor subtypes.[1] While it is known to be a partial agonist at the β2-adrenergic receptor, specific EC50 values are not consistently reported, though its efficacy is estimated to be approximately 19% of that of epinephrine.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Halostachine is also an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1]

Quantitative Data Summary

| Receptor Subtype | EC50 (µM) | Emax (% of Adrenaline) | Cell Line | Assay Type |

| α1A-Adrenergic | 8.7 | 59% | chem-1 | Functional (Ca2+ influx) |

| α1B-Adrenergic | 1.1 | 77% | chem-1 | Functional (Ca2+ influx) |

| α1D-Adrenergic | 2.1 | 82% | chem-1 | Functional (Ca2+ influx) |

| β2-Adrenergic | Not Reported | ~19% | HEK293 | cAMP Accumulation |

| Receptor | EC50 (µM) | Emax (% of Phenethylamine) | Cell Line | Assay Type |

| TAAR1 | 74 | 104% | HEK293T | Functional |

Signaling Pathways

The agonistic activity of halostachine at its target receptors initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by halostachine primarily involves coupling to Gq proteins. This initiates a signaling cascade through the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1]

β2-Adrenergic and TAAR1 Receptor Signaling

Both β2-adrenergic receptors and TAAR1 are known to primarily couple to Gs proteins. Upon activation by an agonist like halostachine, the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which can phosphorylate various downstream proteins, leading to a cellular response.

Experimental Protocols

The characterization of halostachine's mechanism of action relies on a suite of in vitro assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of halostachine for a target receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human adrenergic or TAAR1 receptor subtype of interest.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a fixed concentration and varying concentrations of unlabeled halostachine.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of halostachine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay for α1-Adrenergic Receptors (Calcium Mobilization)

This cell-based assay measures the functional potency and efficacy of a compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.

Objective: To determine the EC50 and Emax of halostachine at α1-adrenergic receptors.

Methodology:

-

Cell Culture: Stably transfected chem-1 cells expressing the human α1-adrenergic receptor subtype of interest are cultured.

-

Cell Plating: Cells are seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a fluorescence microplate reader, and varying concentrations of halostachine are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium.

-

Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 and Emax values are determined.

Functional Assay for β2-Adrenergic and TAAR1 Receptors (cAMP Accumulation)

This assay quantifies the functional potency and efficacy of a compound at Gs-coupled receptors by measuring the production of the second messenger cAMP.

Objective: To determine the EC50 and Emax of halostachine at β2-adrenergic and TAAR1 receptors.

Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing the receptor of interest are cultured and seeded in 96-well plates.

-

Compound Stimulation: Cells are treated with varying concentrations of halostachine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercial detection kit (e.g., ELISA, HTRF).

-

Data Analysis: A standard curve is used to quantify cAMP levels. Dose-response curves are then generated to determine the EC50 and Emax values.

References

The Origin and Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1] Structurally classified as a β-hydroxy-phenethylamine, it shares similarities with endogenous catecholamines and other sympathomimetic amines like synephrine (B1677852) and ephedrine.[1] While traditionally used in herbal medicine for its stimulating and bronchodilatory effects, its pharmacological properties, particularly its interaction with adrenergic receptors, have garnered interest in modern research. This technical guide provides a comprehensive overview of the origin, synthesis, and pharmacology of Halostachine hydrochloride, with a focus on its mechanism of action, receptor interaction, and the experimental methodologies used for its characterization.

Origin and Chemical Properties

Natural Occurrence

Halostachine is a natural alkaloid first identified in the halophytic plant Halostachys caspica (family Amaranthaceae).[1][2][3] It has also been isolated from other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[2][3] The naturally occurring form of Halostachine is the levorotatory (R)-(-)-enantiomer.[2]

Chemical Structure and Properties

Halostachine is chemically named N-methylphenylethanolamine. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers. The hydrochloride salt is the common form used in research and supplements.

Table 1: Physicochemical Properties of Halostachine and this compound

| Property | Halostachine (racemate) | This compound (racemic) | (R)-(-)-Halostachine | (R)-(-)-Halostachine Hydrochloride |

| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | C₉H₁₃NO | C₉H₁₄ClNO |

| Molar Mass | 151.21 g/mol [4] | 187.67 g/mol [5] | 151.21 g/mol | 187.67 g/mol |

| Melting Point | 75-76 °C[1] | 103-104 °C[1] | 43-45 °C[1] | 113-114 °C[1] |

| Appearance | Colorless solid[1] | White to off-white crystalline powder[2] | Colorless solid | - |

| pKa (hydrochloride) | - | 9.29 (at 25 °C, 10 mM)[1] | - | - |

| Specific Rotation ([α]D) | - | - | -47.03°[1] | -52.21°[1] |

Synthesis of this compound

While Halostachine is found in nature, it is more commonly produced synthetically for commercial and research purposes, typically as a racemate.[3] Several synthetic routes have been published.

Classical Synthesis from Acetophenone (B1666503)

A common laboratory-scale synthesis starts with acetophenone. The process involves the following key steps:

-

Bromination: The methyl group of acetophenone is brominated to yield α-bromoacetophenone.

-

Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone.

-

Reduction: The amino-ketone is reduced to the corresponding amino-alcohol using a reducing agent like lithium aluminum hydride.

-

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic N-methylphenylethanolamine (Halostachine).

-

Salt Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt.

Stereospecific Synthesis

An efficient, stereospecific synthesis for the naturally occurring (R)-(-)-Halostachine has also been reported, which involves the use of a chiral starting material, (R)-(+)-α-hydroxybenzeneacetonitrile.[2]

Pharmacodynamics: Mechanism of Action

The primary pharmacological activity of Halostachine is mediated through its interaction with adrenergic receptors, where it acts as a partial agonist.

Adrenergic Receptor Activity

-

α-Adrenergic Receptors: In vitro functional assays using transfected cell lines have demonstrated that Halostachine is a partial agonist at human α1-adrenergic receptor subtypes.

Table 2: Functional Activity of Halostachine at Human α1-Adrenergic Receptors

| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) |

| α₁ₐ-Adrenergic | 8.7 | 59% |

| α₁ₑ-Adrenergic | 1.1 | 77% |

| α₁D-Adrenergic | 2.1 | 82% |

| Data from in vitro functional assays using transfected cell lines. |

-

β-Adrenergic Receptors: Halostachine is also a partial agonist at the β2-adrenergic receptor. In vitro studies have shown it to be approximately 19% as effective as epinephrine (B1671497) in stimulating cAMP accumulation in cells expressing the β2-adrenergic receptor.[6] This activity is believed to contribute to its purported effects on bronchodilation and lipolysis.

Signaling Pathways

As a β-adrenergic agonist, Halostachine activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Caption: β-Adrenergic signaling pathway activated by Halostachine.

Pharmacokinetics

Comprehensive human pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Halostachine is currently lacking in publicly available literature. Preclinical studies in animal models provide some initial insights.

Animal Pharmacokinetics

Studies in dogs following intravenous administration of N-methylphenylethanolamine showed that the drug follows a two-compartment model with a plasma half-life of approximately 1 hour.[7]

Table 3: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous Administration)

| Parameter | Value |

| T₁/₂ (α) | ~9.7 minutes |

| T₁/₂ (β) | ~56.4 minutes |

| Plasma Half-life | ~1 hour |

Further research is required to determine the pharmacokinetic profile of Halostachine in humans.

Experimental Protocols

In Vitro Functional Assay for Adrenergic Receptor Activation

This protocol describes a general method for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound like Halostachine at adrenergic receptors using a cell-based assay that measures second messenger production (e.g., intracellular calcium for α1 receptors or cAMP for β receptors).

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with the human adrenergic receptor subtype of interest.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).

-

Fluorescent calcium indicator dye (for α1 receptors) or a cAMP assay kit.

-

This compound.

-

Reference agonist (e.g., Adrenaline).

-

96-well black, clear-bottom microplates.

-

Fluorescent plate reader or a luminometer for cAMP assays.

Methodology:

-

Cell Culture and Seeding: Culture the transfected cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay buffer to generate a range of concentrations. Also, prepare a serial dilution of the reference agonist.

-

Assay Procedure (Example for α1 receptor - Calcium Mobilization):

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add the different concentrations of Halostachine or the reference agonist to the wells.

-

Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.

-

-

Data Analysis:

-

For each concentration, determine the peak response.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Eₘₐₓ values.

-

Express the Eₘₐₓ of Halostachine as a percentage of the maximal response induced by the reference agonist.

-

References

- 1. Halostachine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H14ClNO | CID 90478947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Halostachine | C9H13NO | CID 6950649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analogues of Halostachine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1][2] Structurally, it is a β-hydroxy-phenethylamine, placing it in the same chemical class as endogenous catecholamines and other well-known sympathomimetic amines like synephrine (B1677852) and ephedrine.[1][3] While extracts containing halostachine have been used in dietary supplements for their purported stimulant effects, the compound itself has not been developed as a prescription drug.[1] Its structural similarity to potent adrenergic agents makes it and its analogues a subject of significant interest for structure-activity relationship (SAR) studies, pharmacological research, and the development of novel therapeutics targeting the adrenergic system.

This technical guide provides a comprehensive overview of the structural analogues of halostachine. It details their structure-activity relationships, summarizes available pharmacological data, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows relevant to their study.

The Core Structure: Halostachine

Halostachine (N-methylphenylethanolamine) is the foundational compound for the analogues discussed in this guide. Its structure features a phenethylamine (B48288) backbone with three key characteristics:

-

A phenyl group.

-

A hydroxyl group at the beta (β) position of the ethylamine (B1201723) side chain, creating a chiral center.[4]

-

A secondary amine with a methyl substituent.[3]

The hydrochloride salt is a common form used for its stability and solubility.[5]

Table 1: Chemical Structure of Halostachine Hydrochloride

| Compound Name | IUPAC Name | Chemical Structure | Molecular Formula |

| Halostachine HCl | (1R,2S)-2-(methylamino)-1-phenylethan-1-ol hydrochloride | C₉H₁₄ClNO |

Key Structural Analogues

Modifications at three primary sites on the halostachine scaffold—the phenyl ring, the ethylamine side chain, and the terminal amino group—give rise to its principal analogues. These modifications significantly influence receptor affinity, selectivity, and intrinsic activity.

Table 2: Structures of Halostachine and Key Analogues

| Compound | Phenyl Ring Substitution | β-Hydroxyl Group | α-Methyl Group | N-Substitution |

| Halostachine | Unsubstituted | Present | Absent | Methyl |

| Phenylethanolamine | Unsubstituted | Present | Absent | Hydrogen |

| Synephrine (p-Synephrine) | 4-OH | Present | Absent | Methyl |

| Octopamine | 4-OH | Present | Absent | Hydrogen |

| Ephedrine | Unsubstituted | Present | Present | Methyl |

-

Phenylethanolamine: The parent compound, lacking the N-methyl group of halostachine.[3]

-

Synephrine: Differs from halostachine by the addition of a hydroxyl group at the para-position (4-OH) of the phenyl ring.[5]

-

Octopamine: Structurally similar to synephrine but lacks the N-methyl group.[5]

-

Ephedrine: Differs from halostachine by the presence of an additional methyl group on the α-carbon of the ethylamine side chain.[3]

Structure-Activity Relationships (SAR) of Phenylethanolamines

The interaction of halostachine and its analogues with adrenergic receptors is governed by specific structural features. The following SAR principles are crucial for understanding their pharmacological profiles.

-

Phenyl Ring Substitution: Maximal agonistic activity at adrenergic receptors is typically observed in compounds with 3,4-dihydroxy substitutions (a catecholamine structure), like epinephrine.[6]

-

The absence of ring hydroxylation, as in halostachine and ephedrine, generally reduces potency compared to catecholamines.

-

Replacing the catechol with other groups, such as a 3,5-dihydroxy (resorcinol) or a 3-hydroxymethyl-4-hydroxy substitution, can confer selectivity for the β₂-adrenergic receptor.[6][7]

-

A single 4-OH group, as seen in synephrine and octopamine, results in significantly lower affinity for α- and β-adrenergic receptors compared to catecholamines.[8]

-

-

Substitution on the Ethylamine Side Chain:

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon is critical for direct receptor agonist activity. Its presence allows for a key hydrogen bonding interaction within the receptor binding pocket.[6] Its removal, as in N-methyltyramine (the non-β-hydroxylated version of synephrine), drastically reduces adrenergic activity.[5]

-

α-Methyl Group: The addition of a methyl group to the α-carbon, as in ephedrine, reduces direct receptor agonist activity.[6] However, this modification sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the compound's oral bioavailability and duration of action.[6]

-

-

Substitution on the Amino Group:

-

The size of the alkyl substituent on the nitrogen atom is a major determinant of receptor selectivity.[6]

-

Primary and secondary amines (like halostachine) are required for activity.[9]

-

Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity. For example, norepinephrine (B1679862) (N-H) is a potent α-agonist, while isoproterenol (B85558) (N-isopropyl) is a potent, non-selective β-agonist.[6]

-

Pharmacological Data

The quantitative pharmacological data for halostachine and its analogues can vary depending on the assay conditions, tissue preparation, and receptor source (e.g., species, recombinant vs. native). The following tables summarize available data to facilitate comparison.

Table 3: Functional Potency (EC₅₀) of Halostachine at Adrenergic Receptors

| Compound | Receptor Subtype | Potency (EC₅₀) | Species/System | Source |

| Halostachine | α₁ₐ-Adrenergic | 8.7 µM | Recombinant | [10] |

| Halostachine | α₁ₑ-Adrenergic | 1.1 µM | Recombinant | [10] |

| Halostachine | α₁D-Adrenergic | 2.1 µM | Recombinant | [10] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[11][12][13] Lower values indicate higher potency.

Table 4: Comparative Functional Activity of Halostachine

| Compound | Receptor Subtype | Efficacy (Eₘₐₓ) | Comments | Source |

| Halostachine | β₂-Adrenergic | ~19% of Epinephrine | Partial Agonist | [14] |

| Halostachine | β₁, α₂ₐ, α₂ₑ | No effect up to 300 µM | Inactive at these subtypes in the tested system | [14] |

| Epinephrine | β₁, β₂, α₂ₐ, α₂ₑ | 100% (Reference) | Full Agonist | [14] |

Note: There are conflicting reports regarding the activity of halostachine at the β₂ subtype, and data on direct binding affinity (Kᵢ) is limited in the public domain. The data presented reflects the available information from the cited sources.[14]

Mechanism of Action & Signaling Pathways

Halostachine and its structural analogues exert their effects primarily by acting as agonists at adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of β-adrenergic receptors, in particular, initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the β-adrenergic receptor activates the stimulatory G-protein (Gs). The Gαs subunit then dissociates and activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream cellular proteins to elicit the final physiological response, such as smooth muscle relaxation.[15]

Caption: The β-Adrenergic Receptor Gs Signaling Pathway.

Synthesis and Experimental Protocols

The analysis and development of halostachine analogues rely on robust chemical synthesis and standardized pharmacological assays.

General Synthesis Workflow

A classical synthetic route to N-methylphenylethanolamine (Halostachine) and related structures starts from a substituted acetophenone. This multi-step process generally involves α-bromination, nucleophilic substitution with an appropriate amine, and subsequent reduction of the ketone.[3][4][16]

Caption: A General Workflow for the Synthesis of Phenylethanolamines.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[15][17]

Objective: To determine the binding affinity (Kᵢ) of a test analogue for a specific adrenergic receptor subtype.

Materials:

-

Membrane Preparation: Isolated cell membranes from tissue (e.g., rat cortex) or cultured cells expressing the target adrenergic receptor.[17]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-CYP for β).[18]

-

Test Compound: The unlabeled halostachine analogue at various concentrations.

-

Non-specific Control: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).[18]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: Cell harvester, glass fiber filters, scintillation counter or gamma counter.[17]

Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kₔ value), and serial dilutions of the test compound.

-

Prepare wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + non-specific control).[18]

-

-

Incubation:

-

Initiate the reaction by adding the membrane preparation to all wells.

-

Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

-

-

Quantification and Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

-

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocol: cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of receptor activation (agonist activity) or blockade (antagonist activity) by quantifying the production of the second messenger cAMP.[19]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test analogue as an agonist at Gs-coupled adrenergic receptors.

Materials:

-

Cell Line: A cell line stably expressing the adrenergic receptor of interest (e.g., HEK293-β₂AR).[20]

-

Test Compound: The halostachine analogue at various concentrations.

-

Reference Agonist: A known full agonist for the receptor (e.g., Isoproterenol).

-

PDE Inhibitor: A phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[21]

-

cAMP Detection Kit: A commercial kit for quantifying cAMP (e.g., HTRF, ELISA, or fluorescence-based).[20]

-

Stimulation Buffer: e.g., HBSS or other suitable buffer.[22]

Methodology:

-

Cell Culture and Plating:

-

Culture cells under standard conditions.

-

Plate cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.[22]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells.

-

Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.[21]

-

Add serial dilutions of the test compound or reference agonist to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP accumulation.[20]

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the detection kit protocol.

-

Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP tracer.[19]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the assay wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for the test compound.[23]

-

Conclusion

This compound and its structural analogues represent a classic example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The phenylethanolamine scaffold serves as a versatile template for probing the binding pockets of adrenergic receptors. A thorough understanding of the structure-activity relationships—governed by substitutions on the phenyl ring, ethylamine side chain, and amino group—is essential for the rational design of novel adrenergic agents with desired potency and selectivity. The experimental protocols detailed herein provide a standardized framework for the characterization of these compounds, enabling researchers to elucidate their mechanisms of action and evaluate their therapeutic potential. Continued investigation in this area holds promise for the development of more refined pharmacological tools and clinical candidates.

References

- 1. Halostachine - Wikipedia [en.wikipedia.org]

- 2. O696 | Halostachine (Hal)- Cloud-Clone Corp. [cloud-clone.com]

- 3. Buy Halostachine | 495-42-1 [smolecule.com]

- 4. N-methylphenylethanolamine (6589-55-5) for sale [vulcanchem.com]

- 5. Synephrine - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EC50 - Wikipedia [en.wikipedia.org]

- 13. Explain what is EC50? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Buy N-methylphenylethanolamine | 6589-55-5 [smolecule.com]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

The Biosynthesis of Halostachine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133) (N-methylphenylethanolamine) is a biogenic amine found in various plant species, including those from the genera Halostachys, Lolium, and Festuca. Structurally related to ephedrine (B3423809) and synephrine, it is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of halostachine in plants, drawing parallels with well-characterized pathways of structurally similar alkaloids. It details the probable enzymatic steps, presents available quantitative data from homologous enzymes, and outlines key experimental protocols for the elucidation of this pathway. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of phenylethylamine alkaloids and exploring their potential for biotechnological applications.

Proposed Biosynthetic Pathway of Halostachine

The biosynthesis of halostachine in plants is believed to commence with the aromatic amino acid L-phenylalanine. The pathway is proposed to proceed through a series of enzymatic reactions involving decarboxylation, β-hydroxylation, and N-methylation. While the specific enzymes in halostachine-producing plants are yet to be fully characterized, the pathway can be inferred from studies of other phenylethylamine alkaloids.[1]

The proposed sequence of reactions is as follows:

-

Decarboxylation: L-phenylalanine is decarboxylated to form phenylethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC).[2][3]

-

β-Hydroxylation: Phenylethylamine is then hydroxylated at the β-carbon position to yield phenylethanolamine. This step is likely catalyzed by a copper-containing monooxygenase, similar to dopamine (B1211576) β-hydroxylase.[4]

-

N-Methylation: The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine, forming N-methylphenylethanolamine (halostachine). This reaction is catalyzed by a phenylethanolamine N-methyltransferase (PNMT).[1][5]

Key Enzymes and Quantitative Data

While specific kinetic data for enzymes from halostachine-producing plants is scarce, data from homologous enzymes involved in similar biosynthetic pathways provide valuable insights.

Aromatic L-Amino Acid Decarboxylase (AADC)

AADCs catalyze the first committed step in the biosynthesis of many phenylethylamine alkaloids.[3] Plant AADCs are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3]

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Petunia hybrida (PAAS) | L-Phenylalanine | 0.28 | - | [4] |

| Arabidopsis thaliana (AtAAS) | L-Phenylalanine | 0.98 | - | [4] |

| Olea europaea (OeTDC1) | L-Tyrosine | 1.90 | 12.79 | [6] |

| Olea europaea (OeTDC1) | L-DOPA | 0.34 | 3.82 | [6] |

| Olea europaea (OeTDC2) | L-Tyrosine | 1.29 | 23.98 | [6] |

| Olea europaea (OeTDC2) | L-DOPA | 0.46 | 14.50 | [6] |

Note: PAAS (phenylacetaldehyde synthase) and AtAAS are bifunctional enzymes with both decarboxylase and deaminase activity. OeTDC1 and OeTDC2 are tyrosine decarboxylases, providing data for a related aromatic amino acid.

Dopamine β-Hydroxylase (DBH)-like Enzymes

The β-hydroxylation of phenylethylamine is analogous to the conversion of dopamine to norepinephrine, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing oxygenase that requires ascorbate (B8700270) as a cofactor.[7] Plant enzymes with similar functions are likely involved in halostachine biosynthesis.

| Enzyme Source | Substrate | Cofactors | General Properties | Reference |

| Bovine Adrenal Medulla (DBH) | Dopamine | Ascorbate, O2 | 290 kDa, four identical subunits | [7] |

| Human (DBH) | Phenylethylamine derivatives | Ascorbate, O2 | Broad substrate specificity for phenylethylamine skeleton | [4] |

Phenylethanolamine N-Methyltransferase (PNMT)

The final step is catalyzed by an N-methyltransferase. Plant N-methyltransferases utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[8]

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Bovine Adrenal Gland (PNMT) | R-(-)-Phenylethanolamine | 11 | - | [9] |

| Bovine Adrenal Gland (PNMT) | S-(+)-Phenylethanolamine | 50 | - | [9] |

| Arabidopsis thaliana (NANMT) | Nicotinic Acid | 11.2 ± 0.9 | - | [10] |

| Arabidopsis thaliana (NANMT) | SAM | 11.2 ± 0.9 | - | [10] |

Note: Data for bovine PNMT with phenylethanolamine enantiomers is provided as a proxy. Data for Arabidopsis NANMT (N-methylnicotinate N-methyltransferase) is included to represent a plant N-methyltransferase.

Experimental Protocols for Pathway Elucidation

The elucidation of the halostachine biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzyme characterization, and metabolite analysis.

Gene Discovery and Expression Analysis

A common strategy for identifying candidate genes is through comparative transcriptomics of high- and low-alkaloid producing plants or tissues, often coupled with elicitor treatments (e.g., methyl jasmonate) to induce gene expression.[11]

Enzyme Assays

Candidate genes identified through transcriptomics are cloned into expression vectors (e.g., pET vectors for E. coli) and heterologously expressed. The recombinant proteins are then purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Principle: The activity of AADC can be determined by measuring the formation of phenylethylamine from L-phenylalanine.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

-

L-phenylalanine (substrate, varying concentrations for kinetic analysis)

-

Purified recombinant AADC enzyme

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Analyze the formation of phenylethylamine by HPLC or GC-MS.

-

-

Principle: NMT activity is measured by the transfer of a radiolabeled methyl group from S-adenosyl-L-[14C]methionine to phenylethanolamine.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Phenylethanolamine (substrate, varying concentrations)

-

S-adenosyl-L-[14C]methionine (methyl donor)

-

Purified recombinant NMT enzyme

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a basic solution like sodium borate (B1201080) buffer).

-

Extract the radiolabeled product (halostachine) with an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the identification and quantification of pathway intermediates and the final product in plant extracts.

-

Sample Preparation: Plant tissues are ground in liquid nitrogen and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and concentrated.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used for the separation of phenylethylamines. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is typically employed.

-

Detection: Mass spectrometry (e.g., electrospray ionization - ESI) is used for the sensitive and specific detection of the analytes. By comparing retention times and mass spectra with authentic standards, the compounds can be identified and quantified.[12]

Conclusion and Future Directions

The proposed biosynthetic pathway for halostachine provides a solid framework for future research. The immediate goals should be the definitive identification and characterization of the specific AADC, β-hydroxylase, and PNMT enzymes from a halostachine-producing plant species. This will involve the application of the experimental protocols outlined in this guide. A thorough understanding of the biosynthetic pathway and its regulation will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of halostachine and related compounds in microbial or plant-based systems for pharmaceutical and other applications.

References

- 1. Aromatic amino acid decarboxylase is involved in volatile phenylacetaldehyde production in loquat (Eriobotrya japonica) flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel N-Methyltransferase in Arabidopsis Appears to Feed a Conserved Pathway for Nicotinate Detoxification among Land Plants and Is Associated with Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica. Structurally, it is a β-hydroxy-phenethylamine, placing it in the same class as endogenous catecholamines like epinephrine (B1671497) and other sympathomimetic amines such as ephedrine (B3423809) and synephrine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of halostachine hydrochloride, with a focus on its interactions with adrenergic receptors, its metabolic pathways, and its physiological effects. The information is intended to serve as a resource for researchers and professionals in drug development.

Receptor Binding and Functional Activity

The primary pharmacological actions of halostachine are mediated through its interaction with adrenergic receptors, where it generally acts as a partial agonist. It also demonstrates activity at the Trace Amine-Associated Receptor 1 (TAAR1).

Adrenergic Receptor Activity

Halostachine exhibits varied functional activity across different adrenergic receptor subtypes. Quantitative data on its potency and efficacy are summarized in the tables below. Notably, comprehensive data on its binding affinity (Ki) from competitive radioligand binding assays are not widely available in the current literature.

Table 1: Functional Activity of this compound at α-Adrenergic Receptors

| Receptor Subtype | EC50 (µM) | Emax (% of Adrenaline) |

| α1A-Adrenergic | 8.7 | 59% |

| α1B-Adrenergic | 1.1 | 77% |

| α1D-Adrenergic | 2.1 | 82% |

| α2A-Adrenergic | >300 | No effect |

| α2B-Adrenergic | >300 | No effect |

Data from in vitro functional assays using transfected rat chem-1 cells.[2]

Table 2: Functional Activity of this compound at β-Adrenergic Receptors

| Receptor Subtype | Potency | Efficacy |

| β1-Adrenergic | EC50 > 300 µM | No effect |

| β2-Adrenergic | ~3 times more potent than phenylethanolamine | Partial agonist (~19% of epinephrine's maximal effect) |

β1 data from transfected rat chem-1 cells.[2] β2 data from transfected HEK 293 cells.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Halostachine is also an agonist at TAAR1, a receptor involved in the modulation of monoaminergic systems.

Table 3: Functional Activity of this compound at TAAR1

| Receptor | EC50 (µM) | Emax (% of Phenethylamine) |

| TAAR1 | 74 | 104% |

Data from in vitro functional assays using transfected HEK293T cells.[2][3]

Metabolism

Halostachine is a substrate for monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters. Its metabolism shows a preference for MAO-B at lower concentrations.

Table 4: Kinetic Parameters of Halostachine with Monoamine Oxidases

| Enzyme | Km (µM) | Vmax (nmol/mg protein/30 min) |

| MAO-A | 143 (low affinity) | 7.87 |

| MAO-B | 27.7 (high affinity) | 3.67 |

Data from rat brain mitochondria. At a concentration of 10 µM, halostachine is a specific substrate for MAO-B, but at higher concentrations (100 µM and 1000 µM), it becomes a substrate for both MAO-A and MAO-B.[1]

In Vivo Effects

In vivo studies have primarily focused on the cardiovascular effects of halostachine, demonstrating its pressor (blood pressure-increasing) activity.

Table 5: In Vivo Cardiovascular Effects of Halostachine

| Animal Model | Dose | Route of Administration | Change in Blood Pressure |

| Cat | ~1 mg (total dose) | Intravenous | ↑ 26 mm Hg (maximum rise) |

| Dog | 0.41 mg/kg | Intravenous | ↑ 38 mm Hg (lasting 3-10 minutes) |

[4]

Pharmacokinetics

Limited pharmacokinetic data is available for halostachine. Studies in canine models provide some insight into its distribution and elimination.

Table 6: Pharmacokinetic Parameters of N-methylphenylethanolamine (Halostachine) in Dogs

| Parameter | Value |

| Distribution Half-life (T½α) | ~9.7 minutes |

| Elimination Half-life (T½β) | ~56.4 minutes |

| Plasma Half-life | ~1 hour |

Data from intravenous administration in dogs.[3]

Experimental Protocols

The following sections detail the general methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol for Ki Determination)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[5][6][7]

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor are prepared from cultured cells (e.g., HEK293, CHO) or tissues through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled halostachine.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

-

Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of halostachine that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

α1-Adrenergic Receptor Functional Assay (Calcium Influx)

This assay measures the functional potency of halostachine at Gq-coupled α1-adrenergic receptors by detecting changes in intracellular calcium levels.[5]

-

Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.

-

Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition and Measurement: The fluorescently labeled cells are placed in a fluorescence microplate reader. Halostachine and a reference agonist (e.g., adrenaline) are added to the wells, and fluorescence intensity is measured over time.

-

Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

β-Adrenergic and TAAR1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the functional potency of halostachine at Gs-coupled (β-adrenergic, TAAR1) or Gi-coupled receptors by quantifying the production of the second messenger cyclic AMP (cAMP).[3][4]

-

Cell Culture: Cells (e.g., HEK293T) expressing the target receptor are plated in 96-well plates.

-

Compound Incubation: Cells are incubated with varying concentrations of halostachine or a reference agonist. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation. For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

Monoamine Oxidase (MAO) Activity Assay

This assay determines the kinetic parameters of halostachine as a substrate for MAO-A and MAO-B.[8][9]

-

Enzyme Source: Mitochondria isolated from tissues rich in MAO (e.g., rat brain) are used as the enzyme source.

-

Reaction Mixture: The mitochondrial preparation is incubated with varying concentrations of halostachine in a suitable buffer at 37°C.

-

Product Measurement: The rate of the enzymatic reaction is determined by measuring the formation of a product. This can be done by monitoring the production of hydrogen peroxide using a peroxidase-linked spectrophotometric or fluorometric assay, or by quantifying the deaminated metabolite of halostachine using HPLC.

-

Data Analysis: The initial reaction velocities at different substrate concentrations are plotted, and the Michaelis-Menten kinetic parameters (Km and Vmax) are determined by non-linear regression analysis of the resulting curve. To differentiate between MAO-A and MAO-B activity, selective inhibitors (e.g., clorgyline for MAO-A and selegiline (B1681611) for MAO-B) are used.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol is designed to determine the dose-dependent effects of halostachine on cardiovascular parameters.[1][10][11]

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated for artificial ventilation, and catheters are inserted into a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.

-

Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously record blood pressure. Heart rate is derived from the blood pressure signal.

-

Drug Administration: After a stabilization period, baseline hemodynamic parameters are recorded. This compound, dissolved in saline, is administered intravenously in increasing doses.

-

Data Collection and Analysis: Blood pressure and heart rate are recorded continuously. The changes from baseline for each dose are calculated, and dose-response curves are constructed to determine the potency and magnitude of the cardiovascular effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Canonical signaling pathways for Halostachine at adrenergic and TAAR1 receptors.

Experimental Workflows

Caption: Generalized workflows for key pharmacological assays of Halostachine.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. assaygenie.com [assaygenie.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. Comparative effects of rauwolscine, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Halostachine Hydrochloride and its Interaction with Adrenergic Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine hydrochloride, the salt form of the natural protoalkaloid N-methylphenylethanolamine, is a structural analogue of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. This structural similarity underlies its activity at adrenergic receptors, a class of G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of numerous physiological processes. This document provides a comprehensive technical overview of the current understanding of Halostachine's interaction with α- and β-adrenergic receptors, with a focus on its functional activity. It consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development efforts in pharmacology and medicinal chemistry.

Introduction

Halostachine is a naturally occurring compound first isolated from the plant Halostachys caspica.[1] Its chemical structure, N-methylphenylethanolamine, places it in the phenylethanolamine class of compounds, which includes well-known sympathomimetic agents. The core of Halostachine's pharmacological activity lies in its interaction with the adrenergic system. This guide delves into the specifics of this interaction, presenting a critical analysis of its activity at various adrenergic receptor subtypes.

Quantitative Data Presentation

The functional activity of Halostachine has been characterized primarily at the α1-adrenergic receptor subtypes. The available data on its potency (EC50) and efficacy (Emax) are summarized below. It is important to note that while functional activity data is available, comprehensive quantitative binding affinity data (Ki or pKi values) for Halostachine at adrenergic receptors is not widely reported in the reviewed literature.

Table 1: Functional Activity of Halostachine at Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | EC50 (µM) | Emax (%) (relative to Adrenaline) |

| α1A-Adrenergic | 8.7 | 59% |

| α1B-Adrenergic | 1.1 | 77% |

| α1D-Adrenergic | 2.1 | 82% |

Data sourced from in vitro functional assays using transfected cell lines.[2][3]

At the β2-adrenergic receptor, Halostachine has been demonstrated to act as a partial agonist. In vitro studies have indicated that it is approximately 19% as effective as the full agonist epinephrine in activating this receptor subtype.[2]

Adrenergic Receptor Signaling Pathways

Halostachine, as an agonist at adrenergic receptors, initiates downstream signaling cascades that produce physiological effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by Halostachine leads to the coupling with Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. DAG activates protein kinase C (PKC), which phosphorylates a multitude of cellular proteins, further modulating cellular activity.

References

In Vitro Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first isolated from the plant Halostachys caspica. Structurally, it is a phenethylamine (B48288) derivative and shares similarities with endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, as well as other sympathomimetic amines like ephedrine (B3423809) and synephrine. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its interactions with adrenergic receptors and monoamine oxidases. The information presented herein is intended to support research and drug development efforts by providing a detailed summary of its pharmacological activity, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro functional potency, efficacy, and binding affinity of this compound at various human adrenergic receptor subtypes and its activity at the Trace Amine-Associated Receptor 1 (TAAR1).

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at α₁-Adrenergic Receptors

| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) |

| α₁ₐ-Adrenergic | 8.7 | 59%[1] |

| α₁ₑ-Adrenergic | 1.1 | 77%[1] |

| α₁D-Adrenergic | 2.1 | 82%[1] |

Data from in vitro functional assays using transfected cell lines.[1]

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at β-Adrenergic and TAAR1 Receptors

| Receptor | EC₅₀ (µM) | Eₘₐₓ (% of Full Agonist) | Full Agonist Reference |

| β₂-Adrenergic | Not Available | ~19%[1] | Epinephrine |

| TAAR1 | 74 | 104% | Phenethylamine |

Table 3: Relative Binding Affinity of Halostachine at the β₂-Adrenergic Receptor

| Compound | Relative Affinity vs. Epinephrine |

| Halostachine | ~1/120x |

This data is derived from competition experiments with a radiolabeled ligand in a β₂ adrenergic receptor preparation.

Signaling Pathways

This compound exerts its effects by interacting with G protein-coupled receptors (GPCRs), primarily adrenergic receptors and TAAR1. The activation of these receptors initiates downstream signaling cascades that mediate various physiological responses.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors by Halostachine leads to the stimulation of the Gq protein pathway. This results in the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.

α₁-Adrenergic Receptor Gq Signaling Pathway

β-Adrenergic and TAAR1 Receptor Signaling

The interaction of Halostachine with β-adrenergic receptors and TAAR1 primarily involves the Gs protein pathway. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, resulting in various cellular effects, including smooth muscle relaxation and modulation of gene expression.

References

Halostachine Hydrochloride: A Technical Guide to Its Discovery, Isolation, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first identified in the mid-20th century. Structurally related to sympathomimetic amines like ephedrine (B3423809) and synephrine, it has garnered interest for its pharmacological activity, primarily as an adrenergic receptor agonist. This technical guide provides an in-depth overview of the discovery and isolation of halostachine, detailed experimental protocols for its extraction and functional characterization, a summary of its physicochemical and pharmacological properties, and a discussion of its mechanism of action through key signaling pathways.

Discovery and Natural Occurrence

Halostachine was first discovered by Syrneva in the halophytic (salt-tolerant) shrub Halostachys caspica (now classified as Halostachys belangeriana), a plant native to the arid and semi-arid regions of Central Asia.[1][2] The initial structural elucidation was later corrected by Menshikov and Rubinstein.[1][2] While its primary source is H. caspica, halostachine has since been isolated from other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea), indicating a broader distribution than initially understood.[1][2][3] Historically, plants containing halostachine have been used in traditional herbal medicine in Central Asia and Eastern Europe for their perceived stimulating and tonic effects.[4]

Isolation and Synthesis

Isolation from Natural Sources: An Exemplary Protocol

The isolation of halostachine from plant matter relies on classic acid-base extraction principles tailored for alkaloids. The following protocol is a representative methodology based on the Stas-Otto method for alkaloid extraction.[3][4]

Experimental Protocol: Acid-Base Extraction of Halostachine from H. caspica

-

Sample Preparation:

-

Air-dry the aerial parts (leaves and stems) of Halostachys caspica.

-

Grind the dried plant material into a moderately coarse powder (e.g., 20-40 mesh) to maximize surface area for solvent extraction.[5]

-

-

Liberation of the Free Base:

-

Moisten 1 kg of the powdered plant material with water to form a paste.

-

Add an alkaline agent, such as calcium hydroxide (B78521) (lime) or sodium carbonate, and mix thoroughly until the mixture is uniformly alkaline (pH 9-10).[3][4] This process converts the alkaloidal salts present in the plant tissue into their free base forms, which are soluble in organic solvents.[5]

-

Allow the mixture to stand for several hours or gently heat to ensure complete conversion.

-

-

Solvent Extraction:

-

Extract the alkalized plant material with a non-polar organic solvent, such as diethyl ether or chloroform, for 24-48 hours using a Soxhlet apparatus.[6] The free halostachine base will dissolve into the organic solvent.

-

-

Acidification and Separation:

-

Concentrate the resulting organic extract under reduced pressure using a rotary evaporator.

-

Resuspend the concentrated extract in the organic solvent and transfer it to a separatory funnel.

-

Perform a liquid-liquid extraction by shaking the organic phase with a dilute aqueous acid solution (e.g., 2% sulfuric acid or hydrochloric acid). Halostachine, being basic, will react with the acid to form its hydrochloride or sulfate (B86663) salt, which is soluble in the aqueous layer.[5][7]

-

Allow the layers to separate and collect the aqueous layer containing the halostachine salt. Repeat this step 2-3 times to ensure complete extraction. Non-alkaloidal impurities will remain in the organic phase.[4]

-

-

Purification and Precipitation:

-

Combine the aqueous extracts. The solution can be defatted by washing with a non-polar solvent like hexane (B92381) to remove any remaining lipid-soluble impurities.

-

Slowly add a strong base, such as concentrated ammonium (B1175870) hydroxide, to the aqueous solution until it becomes strongly alkaline (pH 10-11). This will precipitate the free halostachine base out of the solution.[3]

-

Collect the precipitate by filtration and wash with cold distilled water.

-

-

Crystallization of Halostachine Hydrochloride:

-

Dissolve the crude halostachine base in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid in ethanol (B145695) to the solution to form this compound.

-

Cool the solution to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

-

Chemical Synthesis Routes

For research and development, chemical synthesis provides a more reliable and scalable source of halostachine than natural extraction. Several methods have been reported:

-

From Acetophenone (B1666503): A classical approach involves the bromination of acetophenone to α-bromoacetophenone. This intermediate is then reacted with N-methylbenzylamine, followed by reduction of the resulting amino-ketone with a reducing agent like lithium aluminium hydride. The final step is the removal of the N-benzyl group via catalytic hydrogenation to yield racemic N-methylphenylethanolamine (halostachine).[1]

-

Friedel-Crafts Acylation: Another route begins with the Friedel-Crafts acylation of benzene (B151609) using N-(trifluoroacetyl)glycyl chloride. The product is N-methylated, and subsequent reduction with sodium borohydride (B1222165) yields the racemic final product.[1]

Physicochemical Properties

Halostachine is a colorless solid.[1] As a phenylethanolamine, it possesses both a basic amino group and an alcohol functional group. The naturally occurring enantiomer isolated from H. caspica is levorotatory (R-configuration).[1]

| Property | Value | Reference |

| Chemical Name | 2-(Methylamino)-1-phenylethanol | [1] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Melting Point (Free Base) | 43-45 °C | [1][2] |

| Melting Point (HCl Salt) | 113-114 °C (R-enantiomer) | [1] |

| Specific Rotation [α]D | -47.03° (Free Base) | [1] |

| Specific Rotation [α]D (HCl Salt) | -52.21° | [1] |

| pKa (HCl Salt, 25°C) | 9.29 | [1] |

Pharmacological Profile and Mechanism of Action

Halostachine is a sympathomimetic agent that exerts its effects primarily through interaction with adrenergic receptors.[5] It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[8]

Adrenergic Receptor Activity

-

β-Adrenergic Receptors: Halostachine is a partial agonist of the β2-adrenergic receptor. In vitro studies have shown its efficacy is approximately 19% of that of adrenaline (epinephrine) at this receptor subtype.[5] Activation of β2-receptors, which are Gs protein-coupled receptors (GPCRs), initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

α-Adrenergic Receptors: Halostachine also acts as a partial agonist at human α1-adrenergic receptor subtypes.[5] Its activity at α2-receptors is less characterized but is presumed to be weaker.

Quantitative Pharmacological Data

The potency (EC₅₀) and efficacy (Eₘₐₓ) of halostachine have been quantified at several adrenergic receptor subtypes.

| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) | Reference |

| α1A-Adrenergic | 8.7 | 59% | [5] |

| α1B-Adrenergic | 1.1 | 77% | [5] |

| α1D-Adrenergic | 2.1 | 82% | [5] |

| β2-Adrenergic | Not specified | ~19% | [5] |

Monoamine Oxidase Interaction

Halostachine also serves as a substrate for monoamine oxidases (MAO). At low concentrations (10 µM), it is a specific substrate for MAO-B, while at higher concentrations (100-1000 µM), it is metabolized by both MAO-A and MAO-B.[1]

Experimental Protocols: Functional Assays

To quantify the agonist activity of halostachine at β2-adrenergic receptors, a cell-based cAMP accumulation assay is a standard method.

Experimental Protocol: In Vitro cAMP Assay for β2-Adrenergic Receptor Activation

-

Cell Culture:

-

Culture a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells, that stably expresses the human β2-adrenergic receptor.[2]

-

Maintain cells in an appropriate growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Plating:

-

Harvest cells using a non-enzymatic dissociation solution.

-

Plate the cells into a 96-well or 384-well white, opaque microplate at an optimized density (e.g., 5,000-10,000 cells/well).[9]

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Preparation and Stimulation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

-

Perform serial dilutions of halostachine in a stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX). The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP.[1][9]

-

Aspirate the growth medium from the cells and add the diluted halostachine solutions. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).[9]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding a lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[2][10]

-

Perform the detection reaction according to the manufacturer's instructions. These assays are typically competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[9][10]

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible microplate reader. The signal is typically inversely proportional to the amount of cAMP produced.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the halostachine concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[8]

-

Conclusion

Halostachine is a plant-derived alkaloid with a well-defined history of discovery and a clear pharmacological profile as a partial agonist of adrenergic receptors. The methodologies for its isolation from natural sources are based on established acid-base extraction techniques, while chemical synthesis offers a more controlled alternative for producing the compound. Its activity at α- and β-adrenergic receptors, quantifiable through standard in vitro functional assays, underpins its sympathomimetic effects. This guide provides the foundational technical information necessary for researchers to extract, synthesize, and further investigate the pharmacological properties and potential therapeutic applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

Toxicological Profile of Halostachine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical or regulatory advice. Halostachine hydrochloride is not approved for human use by major regulatory agencies.

Executive Summary

This compound, also known as N-methylphenylethanolamine hydrochloride, is a naturally occurring sympathomimetic amine found in various plant species, including Halostachys caspica.[1] Structurally related to ephedrine (B3423809) and other phenylethylamine alkaloids, it is purported to have stimulant and fat-burning properties, leading to its inclusion in some dietary supplements.[1] Despite its presence in the market, a comprehensive toxicological profile for this compound is not well-established in publicly available scientific literature. This guide synthesizes the available toxicological data, provides detailed experimental protocols for key assays, and outlines the known signaling pathways to support further research and risk assessment. The limited data underscores a critical need for comprehensive safety evaluation of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(Methylamino)-1-phenylethanol hydrochloride | --INVALID-LINK-- |

| Synonyms | N-methylphenylethanolamine HCl | --INVALID-LINK-- |

| CAS Number | 6027-95-8 | --INVALID-LINK-- |

| Molecular Formula | C9H14ClNO | --INVALID-LINK-- |

| Molecular Weight | 187.67 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |

Non-Clinical Toxicology

Acute Toxicity

Limited acute toxicity data for Halostachine (N-methylphenylethanolamine) are available from studies in rodents. The median lethal dose (LD50) varies depending on the route of administration.

| Species | Route of Administration | LD50 (mg/kg) | Salt Form | Reference |

| Mouse | Intraperitoneal (i.p.) | ~490 | Hydrochloride | [2] |

| Mouse | Intravenous (i.v.) | 44 | Not Specified | Wikipedia on Halostachine |

| Rabbit | Intravenous (i.v.) | 100 (Minimum Lethal Dose) | Not Specified | Wikipedia on Halostachine |

Note: Discrepancies in reported LD50 values may exist due to differences in experimental conditions and the specific salt form used.

Chronic and Sub-chronic Toxicity

No dedicated chronic or sub-chronic toxicity studies for this compound were identified in the public domain. Long-term exposure effects in animal models have not been characterized. Chronic use of sympathomimetic drugs can lead to end-organ damage due to sustained hypertension and vasoconstriction, potentially causing myocardial infarction, heart failure, and stroke.[3]

Genotoxicity

There is a lack of specific data on the genotoxic potential of this compound. However, some studies have investigated the genotoxicity of other phenylethylamine derivatives, with mixed results. For instance, some psychedelic phenethylamines have demonstrated genotoxic effects in in-vitro assays, potentially through the induction of reactive oxygen species.[4][5] Given the absence of data for Halostachine, standard genotoxicity assays are warranted.

Carcinogenicity

No carcinogenicity bioassays for this compound have been reported. The carcinogenic potential of adrenergic agonists is not well-defined, although some studies suggest a possible link between adrenergic stimulation and carcinogenesis promotion.[6] Standard two-year rodent bioassays would be required to assess the carcinogenic risk of Halostachine.[7][8]

Reproductive and Developmental Toxicity

The effects of this compound on fertility, reproduction, and embryonic development have not been evaluated. Studies on other sympathomimetic amines have raised concerns about potential adverse effects on fetal development due to vasoconstriction and reduced uterine blood flow.

Mechanism of Action and Signaling Pathways

Halostachine acts as a sympathomimetic agent primarily through its interaction with adrenergic receptors. It is a partial agonist of β2-adrenergic receptors and also exhibits activity at α-adrenergic receptors.[9] This interaction initiates downstream signaling cascades that mediate its physiological effects.

Adrenergic Receptor Signaling